An In-depth Technical Guide to 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone
An In-depth Technical Guide to 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone
Abstract: This technical guide provides a comprehensive overview of 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone, a key intermediate in pharmaceutical synthesis. We will delve into its core physicochemical properties, outline a robust synthetic protocol with mechanistic insights, and provide a detailed analysis of its spectral characteristics for structural verification. Furthermore, this guide explores the molecule's chemical reactivity and its strategic application in modern drug development, particularly in the synthesis of psychotropic agents. This document is intended for researchers, medicinal chemists, and process development scientists.
Chemical Identity and Molecular Structure
1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone, registered under CAS Number 3245-49-6, is a substituted acetophenone derivative.[1][2][3] Its structure is characterized by three key functional groups: an acetophenone core, a methoxy group ortho to the acetyl group, and a 3-bromopropoxy ether chain para to the acetyl group.[1] This specific arrangement of functional groups, particularly the terminal alkyl bromide, makes it a highly versatile bifunctional linker in multi-step organic synthesis.[4]
The molecular structure provides a foundation for its reactivity. The aromatic ring is activated by two electron-donating groups (methoxy and ether), influencing its substitution patterns, while the acetyl group is a moderate deactivator. The primary alkyl bromide provides a reactive handle for nucleophilic substitution, which is the cornerstone of its utility in medicinal chemistry.
Caption: Molecular structure of 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 3245-49-6 | [2][3] |
| Molecular Formula | C₁₂H₁₅BrO₃ | [2][3] |
| Molecular Weight | 287.15 g/mol | [2][3] |
| Appearance | Data not available | [3] |
| Density (Predicted) | 1.334 g/cm³ | [1] |
| Storage Temperature | Room Temperature or 2-8°C | [2][3] |
| Hazard Codes | H315 (Skin Irritant), H319 (Eye Irritant) | [2] |
Synthesis and Purification Protocol
This compound is most efficiently prepared via a Williamson ether synthesis. This classic Sₙ2 reaction is ideal for coupling a phenoxide with a primary alkyl halide.
Causality Behind Experimental Choices:
-
Starting Material: Acetovanillone (1-(4-hydroxy-3-methoxyphenyl)ethanone) is selected as the precursor due to its commercially available and structurally correct phenolic hydroxyl group.[5]
-
Alkylating Agent: 1,3-Dibromopropane is used in excess to favor mono-alkylation and minimize the formation of the dimeric impurity (1,1'-[4,4'-(propane-1,3-diylbis(oxy))bis(3-methoxy-4,1-phenylene)]diethanone), which can occur if the product reacts with another molecule of the starting phenoxide.[1]
-
Base: A moderately weak base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenol (pKa ≈ 10) to its nucleophilic phenoxide form. Stronger bases like NaH are unnecessary and could promote side reactions.
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetone is used to dissolve the ionic intermediates (phenoxide and carbonate) and effectively facilitate the Sₙ2 mechanism.
-
Purification: Standard workup and recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) are typically sufficient to yield a product of high purity.
Step-by-Step Synthesis Protocol:
-
Reaction Setup: To a round-bottom flask, add acetovanillone (1.0 eq), potassium carbonate (1.5 eq), and DMF.
-
Addition of Reagent: While stirring, add 1,3-dibromopropane (3.0 eq) to the mixture.
-
Heating: Heat the reaction mixture to 80-90°C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the mixture to room temperature and pour it into cold water. This will precipitate the crude product and dissolve inorganic salts.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Recrystallize the resulting crude solid from isopropanol to yield pure 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone.
Caption: Workflow for the synthesis and purification of the target compound.
Structural Elucidation via Spectral Analysis
Structural confirmation is achieved through a combination of spectroscopic techniques. Below are the predicted data based on the molecule's functional groups.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should display distinct signals corresponding to each unique proton environment.
-
~7.55 ppm (dd, 1H): Aromatic proton ortho to the acetyl group.
-
~7.52 ppm (d, 1H): Aromatic proton meta to the acetyl group.
-
~6.95 ppm (d, 1H): Aromatic proton ortho to the ether linkage.
-
~4.20 ppm (t, 2H): Methylene protons of the propoxy chain adjacent to the ether oxygen (-O-CH₂-).
-
~3.90 ppm (s, 3H): Methoxy group protons (-OCH₃).
-
~3.60 ppm (t, 2H): Methylene protons of the propoxy chain adjacent to the bromine (-CH₂-Br).
-
~2.55 ppm (s, 3H): Acetyl methyl protons (-COCH₃).
-
~2.30 ppm (quintet, 2H): Central methylene protons of the propoxy chain (-CH₂-CH₂-CH₂-).
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will complement the proton data.
-
~196 ppm: Carbonyl carbon (C=O).
-
~152, 149, 130 ppm: Aromatic carbons directly attached to oxygen or the acetyl group.
-
~123, 112, 111 ppm: Aromatic C-H carbons.
-
~68 ppm: Methylene carbon adjacent to the ether oxygen (-O-CH₂-).
-
~56 ppm: Methoxy carbon (-OCH₃).
-
~32 ppm: Central methylene carbon of the propoxy chain.
-
~30 ppm: Methylene carbon adjacent to bromine (-CH₂-Br).
-
~26 ppm: Acetyl methyl carbon (-COCH₃).
-
-
IR (Infrared) Spectroscopy: Key vibrational frequencies confirm the presence of the principal functional groups.
-
~1670 cm⁻¹: Strong C=O stretch, characteristic of an aryl ketone.
-
~1590, 1510 cm⁻¹: C=C stretching vibrations of the aromatic ring.
-
~1260 cm⁻¹: Asymmetric C-O-C stretch of the aryl ether.
-
~1030 cm⁻¹: Symmetric C-O-C stretch.
-
~650 cm⁻¹: C-Br stretch.
-
-
Mass Spectrometry (MS): Provides molecular weight and fragmentation data.
-
Molecular Ion (M+): A characteristic isotopic pattern with two peaks of nearly equal intensity at m/z 286 and m/z 288 , corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
-
Key Fragments: Common fragmentation pathways would include the loss of the bromopropyl radical (•C₃H₆Br) and cleavage at the ether bond. An acylium ion at m/z 43 ([CH₃CO]⁺) is also expected.
-
Reactivity and Application in Drug Development
The primary utility of 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone lies in its role as a versatile synthetic intermediate.[1] The terminal bromide of the propoxy chain is an excellent electrophilic site, readily undergoing Sₙ2 reactions with a wide range of nucleophiles (e.g., amines, thiols, azides).[4]
This reactivity is exploited in drug discovery to connect the substituted acetophenone scaffold to other pharmacophores. A prominent example is its use as a key reagent in the synthesis of Iloperidone , an atypical antipsychotic agent used to treat schizophrenia.[1][3] In this synthesis, the terminal bromide is displaced by a secondary amine on a piperidine ring, forming the final drug molecule. This demonstrates the compound's function as a molecular "linker" to build more complex and biologically active structures.
Caption: General synthetic utility via nucleophilic substitution.
Safety and Handling
As a laboratory chemical, proper handling procedures are essential.
-
Irritant: The compound is known to cause skin and serious eye irritation.[2]
-
Personal Protective Equipment (PPE): Always use safety glasses, chemical-resistant gloves, and a lab coat when handling.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a dry, cool place away from incompatible materials.[2]
Conclusion
1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone is a well-defined organic compound whose value is primarily realized in its application as a synthetic intermediate. Its predictable physicochemical properties and straightforward synthesis make it an accessible and reliable building block. The strategic placement of a reactive alkyl bromide on a substituted acetophenone core provides medicinal chemists with a powerful tool for constructing complex molecules, most notably demonstrated in the synthesis of the antipsychotic drug Iloperidone. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective and safe utilization in research and development.
References
-
LookChem. 1-(4-(3-bromopropoxy)-3-methoxyphenyl)ethanone. Available from: [Link]
-
PubChem. 1-(4-Bromo-3-methoxyphenyl)ethanone. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). Available from: [Link]
-
PubMed Central. Synthesis of Bio-Inspired 1,3-Diarylpropene Derivatives via Heck Cross-Coupling and Cytotoxic Evaluation on Breast Cancer Cells. National Library of Medicine. Available from: [Link]
-
Pharmaffiliates. 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethan-1-one. Available from: [Link]
-
FooDB. Showing Compound 1-(3,4-Dimethoxyphenyl)ethanone (FDB000477). Available from: [Link]
-
The Royal Society of Chemistry. Supporting information. Available from: [Link]
-
PubMed. The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties. National Library of Medicine. Available from: [Link]
-
Pearson+. What product is formed when 1-bromopropane reacts with each of th.... Available from: [Link]
-
Beilstein Journal of Organic Chemistry. Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Available from: [Link]
-
PubMed Central. Occurrence of “Natural Selection” in Successful Small Molecule Drug Discovery. National Library of Medicine. Available from: [Link]
-
YouTube. Mastering Organic Synthesis: Multi-Step Reactions & Retrosynthetic Analysis Explained!. Available from: [Link]
-
PubMed. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. National Library of Medicine. Available from: [Link]
-
University of Calgary. Approaching Synthesis Problems. Available from: [Link]
-
ResearchGate. IR spectrum of 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl)-2-propen-1-one. Available from: [Link]
-
NIST WebBook. Ethanone, 1-(3-chloro-4-methoxyphenyl)-. National Institute of Standards and Technology. Available from: [Link]
-
Chemistry LibreTexts. 10.10: An Introduction to Multiple Step Synthesis. Available from: [Link]
-
NIST WebBook. Ethanone, 1-(4-bromophenyl)-. National Institute of Standards and Technology. Available from: [Link]
-
Medison Ventures. 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone (Standard). Available from: [Link]
-
ResearchGate. 1H NMR spectrum of 1-(4-Bromophenyl)ethanone oxime (2j). Available from: [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. 3245-49-6|1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone|BLD Pharm [bldpharm.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. What product is formed when 1-bromopropane reacts with each of th... | Study Prep in Pearson+ [pearson.com]
- 5. 1-(4-hydroxy-3-methoxyphenyl)ethan-1-one | Sigma-Aldrich [sigmaaldrich.com]
